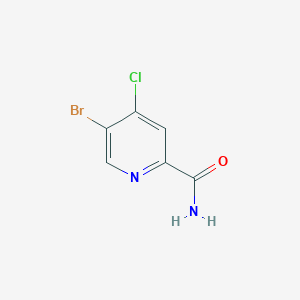

5-Bromo-4-chloropyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-4-chloropyridine-2-carboxamide is a chemical compound with the CAS Number: 1807013-53-1 . It has a molecular weight of 235.47 . The IUPAC name for this compound is 5-bromo-4-chloropicolinamide . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H4BrClN2O/c7-3-2-10-5 (6 (9)11)1-4 (3)8/h1-2H, (H2,9,11) . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 235.47 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

5-Bromo-4-chloropyridine-2-carboxamide has been utilized in the synthesis of various compounds. For instance, Hemel et al. (1994) described the synthesis of acyclic pyridine C-nucleosides, evaluating them against tumor-cell lines and a variety of viruses, although no marked biological activity was found (Hemel et al., 1994).

Spectroscopic Characterization and Crystal Structure

Anuradha et al. (2014) reported the synthesis, spectroscopic characterization, and crystal structure of a compound derived from this compound (Anuradha et al., 2014). They detailed the crystallographic data and provided insights into the molecular interactions present in the crystal structure.

Methodologies in Pyridine Synthesis

Bagley et al. (2004) utilized this compound in new N-halosuccinimide-mediated reactions for the synthesis of pyridines, demonstrating a method for generating 5-bromo-2,6-dialkylpyridine-4-carboxylates with excellent yield (Bagley et al., 2004).

Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines

Schlosser et al. (2006) explored the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines, using this compound to produce high yields of 5-carboxylic acids (Schlosser et al., 2006).

Regioselective Bromination

Gao et al. (2018) discussed a substrate-controlled regioselective bromination using tetra-butyl ammonium tribromide with pyrrole-2-carboxamide substrates, indicating the potential for selective bromination reactions (Gao et al., 2018).

One-Pot Synthesis Strategies

Kumar et al. (2016) and Zeng et al. (2013) developed one-pot synthesis strategies for various pyridine derivatives, showcasing the versatility of this compound in chemical synthesis (Kumar et al., 2016), (Zeng et al., 2013).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Wirkmechanismus

Target of Action

This compound is a versatile chemical used in various scientific research applications, suggesting that it may interact with multiple targets.

Mode of Action

It’s known that the compound can be involved in various chemical reactions, such as palladium-catalyzed amination , indicating that it may interact with its targets through similar chemical processes.

Result of Action

As a versatile chemical compound used in various scientific research applications, it’s likely that its effects are context-dependent and vary based on the specific experimental conditions.

Eigenschaften

IUPAC Name |

5-bromo-4-chloropyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-3-2-10-5(6(9)11)1-4(3)8/h1-2H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWYUKDOXUGRRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)N)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopropyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2943087.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2943088.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943090.png)

![1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2943091.png)

![N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2943095.png)

![4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline](/img/structure/B2943096.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2943099.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2943101.png)